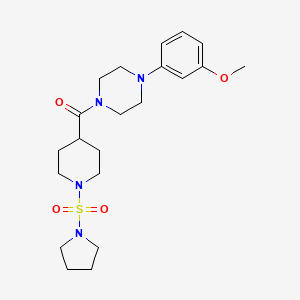

![molecular formula C14H14N2O4S B2665181 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 913688-23-0](/img/structure/B2665181.png)

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the methoxy group and the carboxamide group could potentially influence its reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR and MS . The benzo[d]thiazole core would likely exhibit aromaticity, and the different functional groups would have characteristic signals in the NMR spectrum.Chemical Reactions Analysis

Benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The methoxy and carboxamide groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has been conducted on the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, focusing on their anti-inflammatory and analgesic properties. These compounds, including variations of carboxamides, have been studied for their potential as cyclooxygenase inhibitors, showcasing significant COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities in preclinical models. Such research underlines the compound's role in the development of new therapeutic agents with enhanced biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another study explored the antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives. These compounds exhibited varying degrees of antibacterial and antifungal properties, highlighting the potential of such chemical structures in developing new antimicrobial agents. This research indicates the broader applicability of compounds within this class in addressing resistant microbial strains, thus contributing to the field of infectious diseases (Alhameed et al., 2019).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Such studies expand the potential of these compounds beyond traditional applications, offering innovative approaches to cancer therapy (Pişkin et al., 2020).

Antidepressant Properties

Research into structurally novel 5-HT3 receptor antagonists, including a series of 3-ethoxyquinoxalin-2-carboxamides, has been conducted to evaluate their potential as antidepressants. These studies involve the synthesis of compounds followed by pharmacological evaluation, indicating significant activities against the 5-HT3 receptor, a target for antidepressant drugs. This highlights the compound's relevance in the development of new treatments for depression, showcasing the chemical class's versatility in addressing various health conditions (Mahesh et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-16-12-9(18-2)4-3-5-11(12)21-14(16)15-13(17)10-8-19-6-7-20-10/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINICROZDYIMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, ethyl ester](/img/structure/B2665099.png)

![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)

![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)